molecular formula C5H9N3O4S B6143326 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide CAS No. 34040-44-3

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide

Cat. No.: B6143326
CAS No.: 34040-44-3
M. Wt: 207.21 g/mol
InChI Key: OXVMIFJNZNPIOJ-UHFFFAOYSA-N
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Description

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H9N3O4S and a molecular weight of 207.21 g/mol . It is known for its unique structure, which includes an imidazolidinone ring and a sulfonamide group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with imidazolidin-2,5-dione under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazolidinone ring can also participate in hydrophobic interactions, further stabilizing the complex .

Comparison with Similar Compounds

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.

The uniqueness of this compound lies in its imidazolidinone ring, which provides additional sites for interaction with biological molecules, enhancing its potential as a research tool and therapeutic agent .

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,6,11,12)(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVMIFJNZNPIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280509
Record name 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-33-3, 34040-44-3
Record name DL-5-Hydantoinethanesulfonamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide
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